4-({[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid
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Overview
Description
4-({[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid is a complex organic compound that features a thiazolidine ring, a fluorobenzylidene group, and a hydroxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid typically involves the cyclocondensation of aniline, aromatic aldehyde, and thioglycolic acid. This reaction is catalyzed by [Et3NH][HSO4] and carried out at 80°C, yielding high purity and selectivity . The reaction conditions are optimized to ensure high yields and efficient catalyst recovery.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-({[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzylidene group, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-({[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-({[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring and fluorobenzylidene group are crucial for its biological activity, allowing it to bind to enzymes and receptors involved in disease processes . The compound may inhibit enzyme activity or modulate receptor signaling, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(4-Fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid
- 4-({[(5Z)-5-(2-Fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid
Uniqueness
4-({[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid is unique due to its specific substitution pattern and the presence of both a thiazolidine ring and a hydroxybenzoic acid moiety. This combination of structural features enhances its biological activity and makes it a valuable compound for research and development .
Properties
Molecular Formula |
C19H13FN2O6S |
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Molecular Weight |
416.4 g/mol |
IUPAC Name |
4-[[2-[(5Z)-5-[(3-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]amino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C19H13FN2O6S/c20-11-3-1-2-10(6-11)7-15-17(25)22(19(28)29-15)9-16(24)21-12-4-5-13(18(26)27)14(23)8-12/h1-8,23H,9H2,(H,21,24)(H,26,27)/b15-7- |
InChI Key |
FIWIMVRSIYNWIE-CHHVJCJISA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC(=C(C=C3)C(=O)O)O |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC(=C(C=C3)C(=O)O)O |
Origin of Product |
United States |
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